molecular formula C6H15NO2 B2553214 1,3-Dimethoxy-2-methylpropan-2-amine CAS No. 130874-19-0

1,3-Dimethoxy-2-methylpropan-2-amine

Cat. No. B2553214
Key on ui cas rn: 130874-19-0
M. Wt: 133.191
InChI Key: VYTRXLKAYKOFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04999369

Procedure details

To a 3-necked 3 L RB flask equipped with overhead stirrer, condenser and N2 inlet line was added NaH (Morton Thiokol, Inc.-Alfa Products, 60% in mineral oil, 44 g, 1.1 mol). After washing with hexane (3×200 mL), dry THF (1.1 L) was added to the flask. After cooling to 0°, 2-amino-3-methoxy-2-methyl-1-propanol (61C, 119.16 g, 1.0 mol) was added dropwise to the flask at such a rate that the reaction temperature remained below 30°. The resulting slurry was cooled to 0°. Iodomethane (Aldrich, 141.94 g, 1.0 mol, 62.25 mL) was added dropwise to the mixture at such a rate that the reaction temperature remained below 30°. After the mixture was stirred for 1 h, EtOH (25 mL) was added to quench the reaction. The volume of the reaction was reduced to 200 mL. This material was diluted to 2 L with Et2O, filtered and the solvent removed. Fractional distillation of this material gave 91.02 g (68.3% yield of 1,1-bis-(methoxymethyl)ethylamine, bp 146°-149°, (C,H,N).
Name
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
119.16 g
Type
reactant
Reaction Step Two
Quantity
62.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH2:3][C:4]([CH3:10])([CH2:7][O:8][CH3:9])[CH2:5][OH:6].IC.[CH3:13]CO>CCOCC>[CH3:9][O:8][CH2:7][C:4]([NH2:3])([CH2:5][O:6][CH3:13])[CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
119.16 g
Type
reactant
Smiles
NC(CO)(COC)C
Step Three
Name
Quantity
62.25 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
CCO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
After the mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3-necked 3 L RB flask equipped with overhead stirrer, condenser and N2 inlet line
WASH
Type
WASH
Details
After washing with hexane (3×200 mL), dry THF (1.1 L)
ADDITION
Type
ADDITION
Details
was added to the flask
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0°
CUSTOM
Type
CUSTOM
Details
remained below 30°
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was cooled to 0°
CUSTOM
Type
CUSTOM
Details
remained below 30°
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of this material

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCC(C)(COC)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.